Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a hydroxyl group and a 3-bromophenyl substituent at the 4-position of the piperidine ring, with a tert-butyl carbamate group at the 1-position. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The bromophenyl group enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxyl and tert-butyl groups influence solubility and stability .
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-7-16(20,8-10-18)12-5-4-6-13(17)11-12/h4-6,11,20H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMNSUDQPFSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromobenzaldehyde with piperidine to form an intermediate, which is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Key analogs differ in the substituents at the 4-position of the piperidine ring, impacting physicochemical properties and reactivity:
Physical and Spectroscopic Properties
- NMR Data :
- HRMS: Analogs like tert-butyl 4-(4-nitrophenoxy)... confirm molecular ions (e.g., [M + Na]⁺ = 433.1448) .
Key Differences and Implications
- Electrophilicity : The 3-bromo substituent in the target compound offers higher reactivity in cross-coupling compared to fluorine or methyl groups .
- Solubility : Hydroxyl-containing analogs (e.g., target compound, 3,4-difluoro derivative) exhibit improved aqueous solubility over alkyl-substituted variants (e.g., 4-methylpentyl) .
- Synthetic Flexibility: Amino- and cyano-substituted analogs allow for further derivatization, whereas bromo groups serve as static handles for late-stage functionalization .
Biological Activity
Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 340.26 g/mol. It features a tert-butyl group, a bromophenyl moiety, and a hydroxypiperidine structure, making it suitable for various applications in pharmaceuticals and organic synthesis .
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
- Bromination : Introducing the bromophenyl group through electrophilic aromatic substitution.
- Carboxylation : Adding the carboxylate moiety to complete the structure.
These synthetic routes can be modified based on specific reagents and conditions employed.
Research indicates that this compound may exhibit various biological activities, particularly in neuroprotection and potential anti-cancer properties. Its structural features allow it to interact with multiple biological targets.
- Neuroprotective Effects : Similar compounds have shown efficacy in protecting astrocytes against amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease pathology. For instance, related compounds can inhibit β-secretase and acetylcholinesterase activities, thereby reducing Aβ aggregation .
- Anti-Cancer Potential : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells, indicating that this compound may also possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .
Neuroprotection Against Aβ Toxicity
In vitro studies have demonstrated that compounds similar to this compound can significantly improve cell viability in astrocytes exposed to Aβ 1-42. For example:
- Study Findings :
- Cell Viability : When treated with Aβ alone, astrocyte viability dropped to approximately 43.78%. However, co-treatment with protective compounds resulted in improved viability (up to 62.98%).
- Cytokine Modulation : The treatment reduced TNF-α production, suggesting an anti-inflammatory effect that may contribute to neuroprotection .
Anticancer Activity
Research on piperidine derivatives has highlighted their potential in cancer therapy:
- Cytotoxicity Studies : Compounds exhibiting similar structures showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin.
- Mechanistic Insights : The spirocyclic structures within these compounds were linked to improved interactions with protein binding sites, enhancing their therapeutic efficacy .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 3-bromopiperidine-1-carboxylate | 849928-26-3 | Lacks hydroxyl group | Moderate activity |
| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | 301221-79-4 | Contains an acetyl group | Potential anti-cancer |
| Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate | 1312412-87-5 | Features dioxo groups | Varying reactivity profile |
This table illustrates how this compound stands out due to its specific functional groups and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
